molecular formula C12H9Cl3N2 B6600687 2,4-dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine CAS No. 1361474-39-6

2,4-dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine

Cat. No. B6600687
CAS RN: 1361474-39-6
M. Wt: 287.6 g/mol
InChI Key: VIFSWUIXVDZVEM-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine, or 2,4-DMT-5-TCP, is a synthetic organic compound belonging to the class of pyrimidines. It was first synthesized in 1982 and has since been used in a variety of scientific research applications due to its unique properties and versatility.

Scientific Research Applications

2,4-DMT-5-TCP has been used in a variety of scientific research applications due to its unique properties and versatility. It has been used as a reagent in organic synthesis, as a fluorescent dye in cell imaging and flow cytometry, and as a fluorescent marker for various biological processes. It has also been used as a light-sensitive catalyst for the synthesis of heterocyclic compounds, as a fluorescent probe for the detection of metal ions, and as a fluorescent indicator for the detection of reactive oxygen species.

Mechanism of Action

2,4-DMT-5-TCP is a fluorescent compound that absorbs light in the visible range and emits light in the near infrared range. This property makes it useful for imaging and flow cytometry applications. It is also known to interact with metal ions, which can lead to the formation of stable complexes. These complexes can then be used as a fluorescent indicator for the detection of reactive oxygen species.
Biochemical and Physiological Effects
2,4-DMT-5-TCP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells. It has also been found to have anti-inflammatory and anti-bacterial properties. Additionally, it has been found to have antioxidant and antifungal activity.

Advantages and Limitations for Lab Experiments

2,4-DMT-5-TCP has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized in aqueous or organic solvents. Additionally, it is a relatively non-toxic compound and has low environmental impact. However, it has a relatively low solubility in water, which can limit its use in certain applications.

Future Directions

There are a number of potential future directions for 2,4-DMT-5-TCP. It could be used as a fluorescent probe for the detection of other metal ions, such as copper and zinc. It could also be used as a fluorescent marker for the detection of other biological processes, such as protein folding and DNA replication. Additionally, it could be used in the development of new drugs or drug delivery systems. Finally, it could be used as a fluorescent indicator for the detection of other reactive oxygen species.

Synthesis Methods

2,4-DMT-5-TCP is synthesized through a multi-step reaction sequence that begins with the reaction of 2,4-dimethylpyrimidine with 2,3,4-trichlorophenol. This reaction is then followed by the addition of a base, such as sodium hydroxide or potassium hydroxide, to form the desired product. The reaction is generally carried out in an aqueous medium at temperatures between 60-90°C and can also be performed in a solvent system such as dimethylformamide.

properties

IUPAC Name

2,4-dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2/c1-6-9(5-16-7(2)17-6)8-3-4-10(13)12(15)11(8)14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFSWUIXVDZVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-5-(2,3,4-trichlorophenyl)pyrimidine

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